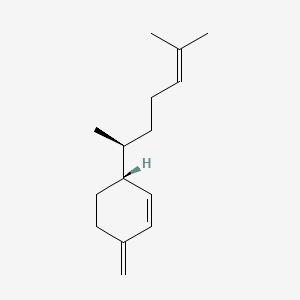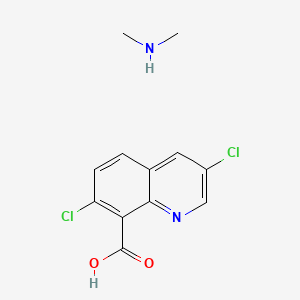
Quinclorac-dimethylammonium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Quinclorac-dimethylammonium is an organic salt resulting from the formal condensation of equimolar amounts of quinclorac and dimethylamine. It is used as a (rather persistent) herbicide for the post-emergence control of weeds in rice, grass and turf. It is not approved for use within the European Union. It has a role as an agrochemical, a herbicide and a synthetic auxin. It contains a quinclorac(1-) and a dimethylaminium.
Wissenschaftliche Forschungsanwendungen
Molecular Structure and Packing
Quinclorac, chemically known as 3,7-Dichloroquinoline-8-carboxylic acid, displays unique molecular packing characterized by π–π stacking interactions and O—H⋯N hydrogen bonding, as identified in crystallographic studies (Guo, 2008).
Herbicidal Application and Mechanism
Quinclorac is a selective auxin herbicide, utilized mainly in rice cultivation to control a variety of weeds, particularly barnyardgrass. It mimics an auxin overdose in plants, affecting their phytohormonal system and leading to growth inhibition and plant senescence (Grossmann, 1998).
Biodegradation and Microecology
Research has identified a strain of Actinobacteria, Streptomyces sp. AH-B, which can degrade quinclorac in soil, significantly reducing its toxicity and altering the soil microecology. This bacterial strain plays a crucial role in the bioremediation of quinclorac-contaminated environments (Lang et al., 2018).
Detoxification in Rice
Studies involving rice transcriptome analysis have identified genes involved in quinclorac detoxification, which is important given the widespread use of this herbicide in rice fields. This research aids in understanding the molecular mechanisms behind quinclorac action and its detoxification in rice plants (Xu et al., 2015).
Resistance Mechanisms in Weeds
Research has also focused on the resistance mechanisms of certain weeds to quinclorac. For instance, a biotype of Echinochloa phyllopogon showed resistance through a combination of insensitivity to quinclorac-induced ethylene production and enhanced β-CAS activity, crucial for cyanide detoxification following quinclorac treatment (Yasuor et al., 2012).
Absorption and Translocation in Plants
Studies on leafy spurge revealed that quinclorac, when combined with a surfactant, is absorbed through the leaves and translocated throughout the plant. This herbicide is metabolized into various esters and is effective in controlling leafy spurge when applied to the leaves or soil (Lamoureux & Rusness, 1995).
Eigenschaften
CAS-Nummer |
84087-48-9 |
|---|---|
Molekularformel |
C12H12Cl2N2O2 |
Molekulargewicht |
287.14 g/mol |
IUPAC-Name |
3,7-dichloroquinoline-8-carboxylic acid;N-methylmethanamine |
InChI |
InChI=1S/C10H5Cl2NO2.C2H7N/c11-6-3-5-1-2-7(12)8(10(14)15)9(5)13-4-6;1-3-2/h1-4H,(H,14,15);3H,1-2H3 |
InChI-Schlüssel |
PJPDUXCVLFAQBM-UHFFFAOYSA-N |
SMILES |
CNC.C1=CC(=C(C2=NC=C(C=C21)Cl)C(=O)O)Cl |
Kanonische SMILES |
CNC.C1=CC(=C(C2=NC=C(C=C21)Cl)C(=O)O)Cl |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



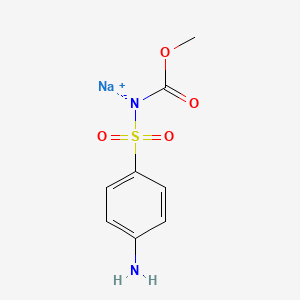


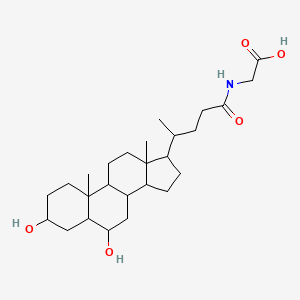

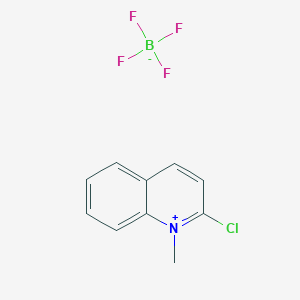
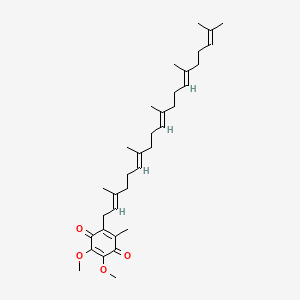
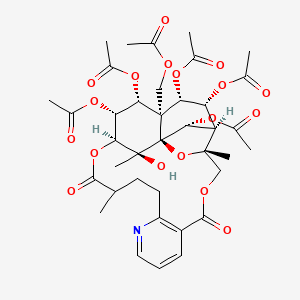
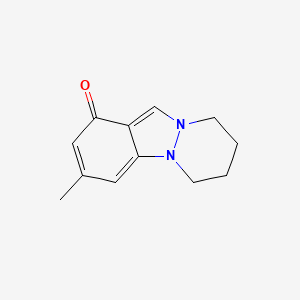

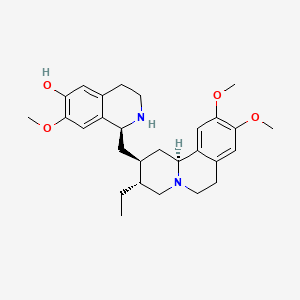

![[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] (1S,2R,4aS,6aR,6aR,6bR,8R,8aR,9R,10R,11R,12aR,14bS)-8,10,11-trihydroxy-9-(hydroxymethyl)-1,2,6a,6b,9,12a-hexamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carboxylate](/img/structure/B1252221.png)
